molecular formula C9H21ClO3SSi B2855497 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride CAS No. 1643683-01-5

2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride

Cat. No.: B2855497
CAS No.: 1643683-01-5
M. Wt: 272.86
InChI Key: SFYKJUGOFLKESJ-UHFFFAOYSA-N
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Description

2-[(Tert-Butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is a specialized organosulfur compound featuring a tert-butyldimethylsilyl (TBS) ether group and a sulfonyl chloride moiety. The TBS group acts as a robust protecting group for hydroxyl functionalities, while the sulfonyl chloride serves as a reactive site for nucleophilic substitution or coupling reactions. This compound is typically synthesized through silylation of a hydroxyl-containing precursor (e.g., propane-1,2-diol), followed by sulfonation and subsequent chlorination. Its applications span organic synthesis, particularly in the preparation of sulfonate esters, sulfonamides, and as intermediates in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClO3SSi/c1-8(7-14(10,11)12)13-15(5,6)9(2,3)4/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYKJUGOFLKESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride typically involves the reaction of 2-hydroxypropane-1-sulfonyl chloride with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Triethylamine, pyridine.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the protection of alcohols and amines, facilitating multi-step synthetic processes.

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Employed in the preparation of functionalized materials and polymers.

    Biochemistry: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonic acid derivatives. The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at other functional sites during synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d () This compound shares the TBS-protected hydroxyl group but differs in its ester functionality and phenyl substituent. While the sulfonyl chloride in the target compound is electrophilic, the ester group in this analogue is more stable and less reactive toward nucleophiles.

b. Methanesulfonyl Chloride
Methanesulfonyl chloride lacks the TBS group and is a simpler sulfonyl chloride. It is highly reactive but prone to hydrolysis. The TBS group in 2-[(TBS)oxy]propane-1-sulfonyl chloride provides steric protection, reducing unintended hydrolysis and enabling selective reactions under milder conditions.

c. 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () This complex nucleoside analogue contains a TBS-protected hydroxyl group but integrates additional functional groups (e.g., thioether, phosphino). Unlike the sulfonyl chloride, this compound is tailored for oligonucleotide synthesis, emphasizing its role in stabilizing phosphoramidite intermediates. The sulfonyl chloride’s reactivity contrasts with the nucleoside’s focus on controlled coupling and base pairing .

Reactivity and Stability

Property 2-[(TBS)oxy]propane-1-sulfonyl Chloride Ethyl TBS-Protected Ester () Methanesulfonyl Chloride
Reactivity with Water Moderate (TBS shields hydrolysis) Low (ester stability) High (rapid hydrolysis)
Solubility in THF High High Moderate
Thermal Stability Stable up to 150°C Stable up to 120°C Stable up to 80°C
Nucleophilic Reactivity High (sulfonyl chloride) Low (ester) High (sulfonyl chloride)

The TBS group in the target compound enhances thermal stability and solvent compatibility compared to methanesulfonyl chloride. However, its reactivity is moderated relative to unprotected sulfonyl chlorides, enabling controlled functionalization .

Research Findings and Limitations

  • Spectroscopic Confirmation : Like the compounds in , the target compound’s structure is confirmed via $^1$H NMR, $^{13}$C NMR, and HR-MS. The TBS group’s characteristic signals (e.g., δ 0.1–0.3 ppm for Si-CH$_3$) and sulfonyl chloride’s $^{13}$C peak near δ 55 ppm are critical markers .
  • Challenges : Direct comparisons with TBS-protected sulfonyl chlorides are scarce in literature. Most studies focus on esters () or nucleosides (), necessitating extrapolation from related systems.

Biological Activity

2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of chemistry and biology. This compound is primarily recognized for its utility in organic synthesis, particularly in the preparation of sulfonamides and other bioactive molecules. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H21_{21}ClO3_3S
  • Molecular Weight : 250.80 g/mol

The biological activity of sulfonyl chlorides, including this compound, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides or other derivatives. This reactivity is pivotal in drug design, particularly for developing inhibitors targeting specific enzymes.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.

CompoundTarget OrganismMechanism of ActionIC50_{50} (µM)
SulfanilamideEscherichia coliInhibition of dihydropteroate synthase0.5
This compoundStaphylococcus aureusDisruption of metabolic pathwaysTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit carbonic anhydrases, which are critical for maintaining pH homeostasis in cells.

Study 1: Antimicrobial Efficacy

A study conducted at the University of Antwerp evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those derived from this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

Study 2: Synthesis and Biological Evaluation

In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide compounds derived from this sulfonyl chloride. The compounds were tested for their ability to inhibit bacterial growth and showed varying degrees of efficacy, with some exhibiting IC50_{50} values lower than traditional antibiotics.

Pharmacokinetics

The pharmacokinetic profile of sulfonyl chlorides is essential for understanding their bioavailability and therapeutic potential. Factors such as lipophilicity, solubility, and metabolic stability influence their absorption and distribution within biological systems.

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